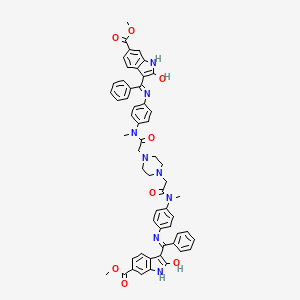

Nintedanib Dimer Impurity

CAS No.: 2410284-90-9

Cat. No.: VC16496846

Molecular Formula: C56H52N8O8

Molecular Weight: 965.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2410284-90-9 |

|---|---|

| Molecular Formula | C56H52N8O8 |

| Molecular Weight | 965.1 g/mol |

| IUPAC Name | methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |

| Standard InChI Key | PLIRRRZAHWLPON-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 965.1 g/mol | |

| CAS Registry Number | 2410284-90-9 | |

| Synonymous Designations | Nintedanib Impurity 50 |

Synthetic Origins and Formation Pathways

Mechanistic Basis of Dimerization

Dimer formation occurs predominantly during the final coupling steps of nintedanib synthesis. Patent analyses indicate that unprotected amine groups on the indole moiety react with activated acetyl intermediates, leading to unintended piperazine-bridged dimers . The use of polar aprotic solvents (e.g., THF, dichloromethane) exacerbates this side reaction by stabilizing transition states through solvation .

Mitigation Strategies in Industrial Synthesis

Purification protocols described in US Patent 8,304,541 involve recrystallization from methanol at 25–27°C, reducing dimer content to <0.1% . Critical to this process is the selective precipitation of the dimer impurity, which exhibits lower solubility in alcoholic solvents compared to nintedanib base. Additionally, protecting group strategies—such as acetylating reactive amines—suppress dimerization during intermediate steps .

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm remains the gold standard for dimer impurity analysis. A validated method reported by Daicel Pharma Standards achieves a limit of quantification (LOQ) of 0.05% using a C18 column (150 × 4.6 mm, 3.5 µm) and a gradient elution of acetonitrile/water (0.1% TFA) . The dimer elutes at 12.8 min, well-resolved from nintedanib (9.2 min) and desmethyl impurities (10.5 min) .

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) confirms the dimer’s molecular ion at m/z 965.3812 [M+H] . Fragmentation patterns reveal cleavage at the piperazine C-N bonds, yielding characteristic ions at m/z 483.2 and 482.1, corresponding to monomeric units .

Regulatory Guidelines and Acceptable Limits

Stability-Indicating Studies

Accelerated stability testing (40°C/75% RH for 6 months) demonstrates that dimer levels increase by 0.02–0.05% in nintedanib esylate formulations, necessitating protective packaging with desiccants . No significant degradation occurs when stored at 2–8°C, aligning with WHO recommendations for kinase inhibitor storage .

Implications for Generic Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume